octahydroindolizin-2-one
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Overview
Description
Octahydroindolizin-2-one is a heterocyclic organic compound with a unique structure that includes a nitrogen atom within a bicyclic framework
Mechanism of Action
Target of Action
Octahydroindolizin-2-one primarily targets the Cell division protein ZipA and its homolog in Escherichia coli (strain K12) and Shigella flexneri . These proteins play a crucial role in bacterial cell division, making them potential targets for antibacterial drugs.
Mode of Action
It is known that it interacts with the cell division protein zipa, potentially disrupting the normal cell division process .
Biochemical Pathways
It is known that the compound interacts with the cell division protein zipa, which is involved in the cell division process of bacteria . This suggests that this compound may affect the bacterial cell division pathway, leading to downstream effects such as inhibited bacterial growth.
Pharmacokinetics
It is known that the compound is a small molecule , which typically allows for good absorption and distribution within the body.
Result of Action
Given its interaction with the cell division protein zipa, it is likely that the compound inhibits bacterial cell division, potentially leading to the death of bacterial cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Octahydroindolizin-2-one can be synthesized through several methods. One common approach involves the reduction of indolizine derivatives. For instance, the reduction of indolizine using hydrogenation techniques can yield this compound . Another method involves the cyclization of appropriate precursors under specific conditions, such as using palladium-catalyzed reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, often utilizing catalysts like palladium or platinum to facilitate the reduction reactions .
Chemical Reactions Analysis
Types of Reactions
Octahydroindolizin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to fully saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the nitrogen atom or the carbon framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in organic synthesis and pharmaceutical applications .
Scientific Research Applications
Octahydroindolizin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor for certain biological pathways.
Medicine: This compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Indolizine: A parent compound that shares a similar bicyclic structure but lacks the saturation found in octahydroindolizin-2-one.
Indole: Another related compound with a single nitrogen-containing ring, known for its biological activity.
Pyrrolidine: A simpler nitrogen-containing heterocycle that serves as a precursor in the synthesis of more complex structures.
Uniqueness
This compound is unique due to its fully saturated bicyclic structure, which imparts distinct chemical properties and reactivity compared to its unsaturated counterparts. This saturation also influences its biological activity, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
14174-79-9 |
---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.2 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.